molecular formula C11H17N3 B2713149 [(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine CAS No. 170353-28-3

[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine

Cat. No.: B2713149
CAS No.: 170353-28-3
M. Wt: 191.278
InChI Key: ADULVLOFPKPAHD-UHFFFAOYSA-N
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Description

[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine is a chemical compound with the molecular formula C11H17N3 It is a derivative of piperidine and pyridine, which are both important heterocyclic compounds in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine typically involves the reaction of 2-pyridinecarboxaldehyde with 4-piperidinemethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction is performed in a suitable solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Comparison with Similar Compounds

[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine can be compared with other similar compounds, such as:

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyridine ring and have been studied for their biological activities.

    Pyridine derivatives: General class of compounds with a pyridine ring, known for their diverse chemical and biological properties.

    Piperidine derivatives: Compounds containing a piperidine ring, widely used in medicinal chemistry.

This compound is unique due to its specific combination of pyridine and piperidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1-pyridin-2-ylpiperidin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-9-10-4-7-14(8-5-10)11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADULVLOFPKPAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-chloropyridine (19.4 g), 1-(piperid-4-yl)methylamine (14.25 g), sodium carbonate (11.4 g) and 3-methyl-1-butanol (100 ml), was stirred and heated under reflux for 16 hours, then filtered. The solvent was removed in vacuo to leave an oil which was distilled to give 1-[1-(pyrid-2-yl)piperid-4-yl]methylamine as a pale yellow oil (5.65 g), b.p. 126°-130° C. at 0.6 mbar.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
14.25 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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